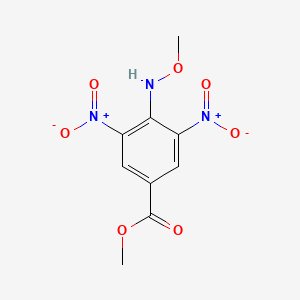![molecular formula C22H30O B12569771 Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-methylphenyl)methyl]- CAS No. 189748-82-1](/img/structure/B12569771.png)
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-methylphenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-methylphenyl)methyl]- is a complex organic compound belonging to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features bulky tert-butyl groups and a methylphenyl group, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-methylphenyl)methyl]- typically involves multi-step organic reactions. Common synthetic routes may include:
Alkylation of Phenol:
Benzylation: The methylphenyl group can be introduced via benzylation reactions, often using benzyl chloride and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow reactors and the use of advanced catalysts to optimize reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-methylphenyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups.
Applications De Recherche Scientifique
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-methylphenyl)methyl]- has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-methylphenyl)methyl]- involves its interaction with molecular targets such as enzymes or receptors. The bulky tert-butyl groups and the methylphenyl group can influence its binding affinity and specificity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2,6-di-tert-butyl-4-methyl-: Similar structure but lacks the benzyl group.
Phenol, 2,4,6-tri-tert-butyl-: Contains three tert-butyl groups but no benzyl group.
Uniqueness
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-methylphenyl)methyl]- is unique due to the presence of both tert-butyl groups and a methylphenyl group, which can significantly influence its chemical properties and reactivity compared to other phenols.
Propriétés
Numéro CAS |
189748-82-1 |
|---|---|
Formule moléculaire |
C22H30O |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[(4-methylphenyl)methyl]phenol |
InChI |
InChI=1S/C22H30O/c1-15-8-10-16(11-9-15)12-17-13-18(21(2,3)4)20(23)19(14-17)22(5,6)7/h8-11,13-14,23H,12H2,1-7H3 |
Clé InChI |
VTTCHVSLQAJTQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


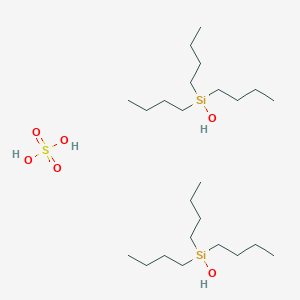
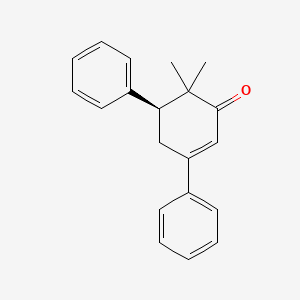
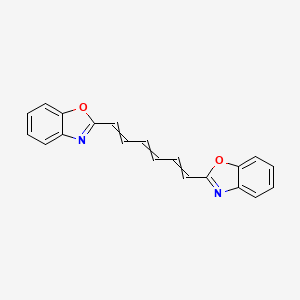
![Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate](/img/structure/B12569723.png)

![(2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}phenyl)(pyrrolidin-1-yl)methanone](/img/structure/B12569737.png)
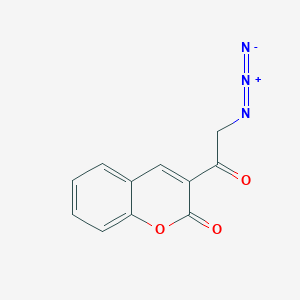
![2-Pyridinecarboxamide, 6,6',6''-[nitrilotris(methylene)]tris[N,N-diethyl-](/img/structure/B12569750.png)

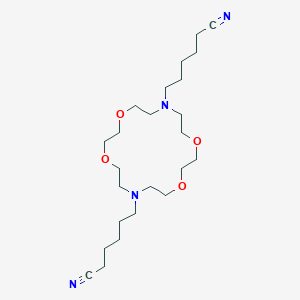

![Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate](/img/structure/B12569760.png)
![Ethyl 3-bromo-7-oxo-7lambda~5~-thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12569768.png)
